(R)-1-Cyclobutyl-3-methylpiperazinedihydrochloride
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Overview
Description
®-1-Cyclobutyl-3-methylpiperazinedihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a cyclobutyl group attached to a piperazine ring, which is further substituted with a methyl group. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclobutyl-3-methylpiperazinedihydrochloride typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving suitable precursors.
Attachment to Piperazine: The cyclobutyl group is then attached to the piperazine ring through nucleophilic substitution reactions.
Methylation: The piperazine ring is methylated using methylating agents such as methyl iodide under basic conditions.
Formation of Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of ®-1-Cyclobutyl-3-methylpiperazinedihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification: Techniques such as crystallization, filtration, and recrystallization are employed to obtain the pure dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions
®-1-Cyclobutyl-3-methylpiperazinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Catalysts: Catalysts such as palladium on carbon (Pd/C) can be used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield cyclobutyl ketones or carboxylic acids.
Reduction: Can produce cyclobutyl alcohols or amines.
Substitution: Leads to various substituted piperazine derivatives.
Scientific Research Applications
®-1-Cyclobutyl-3-methylpiperazinedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-Cyclobutyl-3-methylpiperazinedihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act on neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-Cyclobutylpiperazine: Lacks the methyl group, resulting in different chemical properties.
3-Methylpiperazine: Does not have the cyclobutyl group, affecting its reactivity and applications.
1-Cyclobutyl-4-methylpiperazine: Similar structure but with different substitution pattern, leading to varied biological activity.
Uniqueness
®-1-Cyclobutyl-3-methylpiperazinedihydrochloride is unique due to the combination of the cyclobutyl and methyl groups on the piperazine ring. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C9H20Cl2N2 |
---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
(3R)-1-cyclobutyl-3-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-8-7-11(6-5-10-8)9-3-2-4-9;;/h8-10H,2-7H2,1H3;2*1H/t8-;;/m1../s1 |
InChI Key |
LZYNXDHZUSSVLA-YCBDHFTFSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C2CCC2.Cl.Cl |
Canonical SMILES |
CC1CN(CCN1)C2CCC2.Cl.Cl |
Origin of Product |
United States |
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